Target Class Assignment as CB1 Receptor Antagonist: Class-Level Inference
The compound is annotated as a cannabinoid-1 (CB1) receptor antagonist based on its inclusion in a database entry for heterocyclic-substituted 3-alkyl azetidine derivatives, which are reviewed as a class of patented CB1 antagonists [1]. The mechanism of action is inferred to be antagonism of the CB1 receptor, a target associated with obesity and metabolic disorders [1]. A quantitative comparison with a specific analog or a binding affinity (Ki) value for this particular compound is not provided in the source.
| Evidence Dimension | Target Class Assignment (CB1 receptor) |
|---|---|
| Target Compound Data | Annotated as CB1 antagonist; no quantitative binding data available. |
| Comparator Or Baseline | The broader class of heterocyclic-substituted 3-alkyl azetidine CB1 antagonists (e.g., compounds reviewed in PMID: 26161824). |
| Quantified Difference | Not quantifiable. The annotation confirms class membership but does not differentiate the compound's potency or selectivity from other CB1 antagonists. |
| Conditions | Database annotation (DrugMAP) and literature review context. |
Why This Matters
Confirmation of the compound's biological target class is the minimum requirement for justifying its use in CB1-related research, though it does not constitute a differentiation point for procurement.
- [1] Sharma MK, Murumkar PR, Barmade MA, Giridhar R, Yadav MR. (2015) A comprehensive patents review on cannabinoid 1 receptor antagonists as antiobesity agents. Expert Opin Ther Pat, 25 (10): 1093-116. PMID: 26161824. View Source
